molecular formula C9H3Br4NO2 B14683510 Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate CAS No. 34643-37-3

Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate

Cat. No.: B14683510
CAS No.: 34643-37-3
M. Wt: 476.74 g/mol
InChI Key: KSEBOXJHGPSANT-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate: is an organic compound characterized by the presence of bromine and cyano groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate typically involves the bromination of methyl 6-cyanobenzoate. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring to ensure the selective bromination at the 2, 3, 4, and 5 positions of the benzoate ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzoate ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the cyano group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and cyano group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
  • Methyl 2,3,4,5-tetrafluoro-6-cyanobenzoate
  • Methyl 2,3,4,5-tetraiodo-6-cyanobenzoate

Comparison: Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications that require brominated compounds. Additionally, the cyano group enhances its versatility in various chemical reactions.

Properties

CAS No.

34643-37-3

Molecular Formula

C9H3Br4NO2

Molecular Weight

476.74 g/mol

IUPAC Name

methyl 2,3,4,5-tetrabromo-6-cyanobenzoate

InChI

InChI=1S/C9H3Br4NO2/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11/h1H3

InChI Key

KSEBOXJHGPSANT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C#N

Origin of Product

United States

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